
Phosphorane, diphenyl(phenylmethyl)(phenylmethylene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorane, diphenyl(phenylmethyl)(phenylmethylene)- is an organophosphorus compound with the molecular formula C26H23P. This compound is part of the phosphorane family, which is characterized by a pentavalent phosphorus atom bonded to four organic groups and one additional ligand. Phosphoranes are known for their unique chemical properties and reactivity, making them valuable in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphorane, diphenyl(phenylmethyl)(phenylmethylene)- can be synthesized through the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde or ketone. The general reaction conditions include the use of a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the phosphonium salt and generate the ylide. The ylide then reacts with the carbonyl compound to form the desired phosphorane.
Industrial Production Methods
While specific industrial production methods for Phosphorane, diphenyl(phenylmethyl)(phenylmethylene)- are not well-documented, the general principles of large-scale Wittig reactions can be applied. These methods typically involve the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the use of high-purity reagents to minimize side reactions and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorane, diphenyl(phenylmethyl)(phenylmethylene)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphorane back to the corresponding phosphonium salt.
Substitution: The phenyl groups attached to the phosphorus atom can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphonium salts.
Substitution: Various substituted phosphoranes depending on the electrophile used.
Applications De Recherche Scientifique
Phosphorane, diphenyl(phenylmethyl)(phenylmethylene)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of alkenes via the Wittig reaction.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of Phosphorane, diphenyl(phenylmethyl)(phenylmethylene)- primarily involves its role as a nucleophile in the Wittig reaction. The phosphorus atom in the ylide form attacks the carbonyl carbon of an aldehyde or ketone, forming a betaine intermediate. This intermediate then undergoes a rearrangement to form the desired alkene and a phosphine oxide byproduct. The molecular targets and pathways involved in this reaction are primarily the carbonyl compounds and the ylide itself.
Comparaison Avec Des Composés Similaires
Phosphorane, diphenyl(phenylmethyl)(phenylmethylene)- can be compared with other similar phosphoranes, such as:
Triphenylphosphorane: Similar in structure but with three phenyl groups attached to the phosphorus atom.
Tetraphenylphosphorane: Contains four phenyl groups attached to the phosphorus atom.
Methylphenylphosphorane: Contains one methyl group and three phenyl groups attached to the phosphorus atom.
The uniqueness of Phosphorane, diphenyl(phenylmethyl)(phenylmethylene)- lies in its specific substitution pattern, which can influence its reactivity and applications in various chemical reactions.
Propriétés
Numéro CAS |
33417-25-3 |
|---|---|
Formule moléculaire |
C26H23P |
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
benzyl-benzylidene-diphenyl-λ5-phosphane |
InChI |
InChI=1S/C26H23P/c1-5-13-23(14-6-1)21-27(25-17-9-3-10-18-25,26-19-11-4-12-20-26)22-24-15-7-2-8-16-24/h1-21H,22H2 |
Clé InChI |
QYASLTLVEYHPCH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CP(=CC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-4-[2,2,2-trichloro-1-(4-propoxyphenyl)ethyl]benzene](/img/structure/B14696859.png)
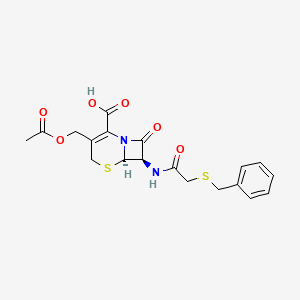

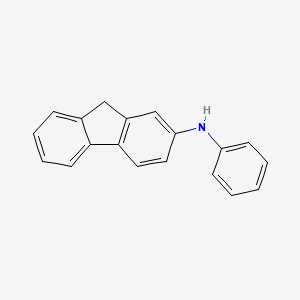
![2-Chloro-6-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14696890.png)
![N-(2-{[(3,5-Dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide](/img/structure/B14696899.png)
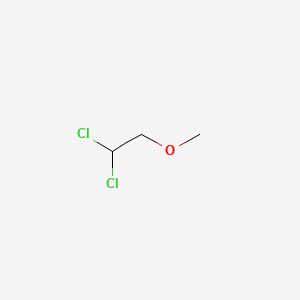
![Butyl-[butyl(diphenyl)stannyl]sulfanyl-diphenylstannane](/img/structure/B14696910.png)
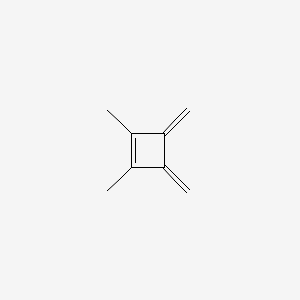
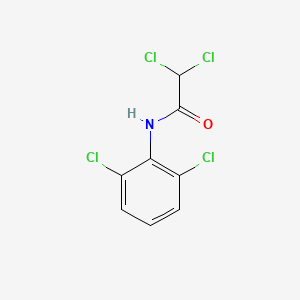

![1-Methyl-3-[(3-methyl-1,3-thiazol-2(3H)-ylidene)hydrazinylidene]-2-phenyl-3H-indol-1-ium methyl sulfate](/img/structure/B14696929.png)
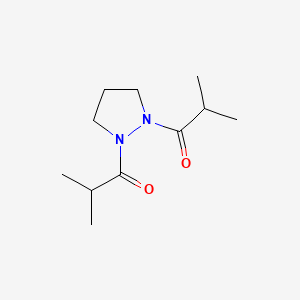
![Ethyl 1-{[(2-chloroethyl)carbamoyl]amino}-2-methylcyclohexanecarboxylate](/img/structure/B14696938.png)
